1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a biphenyl group, a hydroxypropyl moiety, and an ethoxyphenyl urea segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid under palladium catalysis.
Hydroxypropylation: The biphenyl intermediate is then subjected to a reaction with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl biphenyl intermediate with 2-ethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and urea groups can form hydrogen bonds, while the biphenyl and ethoxyphenyl groups can engage in hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxypropyl)-3-phenylurea: Lacks the biphenyl and ethoxy groups, resulting in different chemical properties and applications.
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxyethyl)-3-(2-ethoxyphenyl)urea: Similar structure but with an ethyl group instead of a propyl group, affecting its reactivity and interactions.
Uniqueness
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea is unique due to the combination of its biphenyl, hydroxypropyl, and ethoxyphenyl urea groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-29-22-12-8-7-11-21(22)26-23(27)25-17-24(2,28)20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-16,28H,3,17H2,1-2H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBIAYENBJJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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